Ethyl allyl disulfide

描述

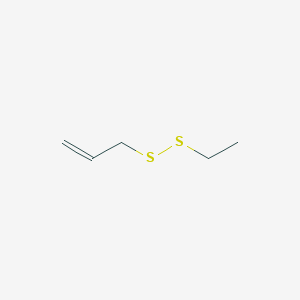

Ethyl allyl disulfide is an organic compound that belongs to the class of disulfides. It is characterized by the presence of an ethyl group and an allyl group attached to a disulfide bond (S-S). This compound is often found in garlic and other Allium species, contributing to their distinctive aroma and potential health benefits.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl allyl disulfide can be synthesized through the reaction of ethyl mercaptan with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl mercaptan acts as a nucleophile, attacking the allyl chloride to form the disulfide bond.

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of ethyl and allyl thiols. This process involves the controlled oxidation of the thiols using oxidizing agents such as hydrogen peroxide or iodine, resulting in the formation of the disulfide bond.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride.

Substitution: The disulfide bond can be cleaved and substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Ethyl allyl sulfoxide, ethyl allyl sulfone.

Reduction: Ethyl thiol, allyl thiol.

Substitution: Various substituted disulfides.

科学研究应用

Ethyl allyl disulfide has been extensively studied for its potential health benefits and applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Studied for its potential therapeutic effects, including anti-cancer and cardiovascular benefits.

Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.

作用机制

Ethyl allyl disulfide exerts its effects through various molecular pathways:

Antimicrobial Activity: It disrupts the cell membranes of bacteria, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

相似化合物的比较

- Diallyl disulfide

- Allyl methyl disulfide

- Methyl allyl disulfide

This compound stands out due to its unique structure and the specific health benefits it offers, making it a valuable compound for further research and application.

生物活性

Ethyl allyl disulfide (EAD) is a significant organosulfur compound predominantly found in garlic. Its biological activity has garnered considerable attention due to its potential therapeutic applications, particularly in cancer treatment, antioxidant properties, and effects on various biochemical pathways. This article delves into the biological activity of EAD, supported by case studies, research findings, and data tables.

Target of Action

EAD primarily targets various cellular mechanisms, leading to significant biological effects. Notably, it has demonstrated anti-tumor activity against multiple cancer cell lines. This activity is attributed to its ability to inhibit key enzymes and modulate signaling pathways involved in cell proliferation and apoptosis.

Mode of Action

The interaction of EAD with cellular targets results in alterations in gene expression and protein function. For instance, it has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme critical for drug metabolism, thereby affecting the bioavailability of various xenobiotics .

Biochemical Pathways

EAD influences several biochemical pathways, including:

- Nrf2-ARE Pathway Activation : Similar compounds like diallyl trisulfide have been shown to activate the Nrf2-ARE pathway, promoting antioxidant responses and protecting cells from oxidative stress.

- Inhibition of Matrix Metalloproteinases (MMPs) : EAD reduces the expression of MMPs, which are involved in tumor invasion and metastasis .

Pharmacokinetics

Understanding the pharmacokinetics of EAD is crucial for assessing its bioavailability. Studies have shown that after oral administration in animal models, EAD is metabolized into several compounds, including allylmethyl sulfide (AMS) and allylmercaptan (AM), which are detectable in plasma and tissues.

Cellular Effects

EAD exhibits a range of cellular effects:

- Antioxidant Activity : EAD has been found to enhance the antioxidant capacity of cells by increasing the levels of glutathione and other protective enzymes .

- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in various models, indicating its role as an anti-inflammatory agent .

Case Study 1: Anti-Cancer Properties

A study investigated the effects of EAD on human colon cancer cells (Colo205). Results indicated that EAD treatment led to a significant reduction in cell migration and invasion. The compound inhibited the expression of signaling molecules associated with tumor growth .

Case Study 2: Hepatoprotective Effects

Research on diallyl sulfide analogs indicated that compounds similar to EAD could protect against alcohol-induced hepatotoxicity by inhibiting CYP2E1. This suggests a potential therapeutic application for liver protection during toxic exposures .

Data Tables

化学反应分析

Reduction to Thiols

Ethyl allyl disulfide undergoes reduction to yield corresponding thiols. Common reducing agents like lithium aluminum hydride (LiAlH₄) cleave the disulfide bond:

This reaction is critical for generating ethyl thiol and allyl thiol, which are intermediates in organic synthesis .

Substitution Reactions (Disulfide Exchange)

This compound participates in thiol-disulfide exchange reactions, where its disulfide bond reacts with thiols or other disulfides. For example:

This reactivity is exploited in dynamic covalent chemistry and polymer networks .

Key Mechanistic Insights:

-

Radical-mediated pathways : Under UV light, this compound reacts with alkenes via a radical chain mechanism. Thiyl radicals (generated from disulfide homolysis) add to alkenes, forming thioether linkages .

-

Nickel-catalyzed cross-coupling : this compound can undergo cross-electrophile coupling with alkyl bromides to form unsymmetrical disulfides, enabling precise functionalization .

Thermal Decomposition

Gas-phase elimination of this compound proceeds via a retro-ene mechanism , producing hydrogen sulfide and allyl ethyl sulfide:

Activation Energies for Allyl Sulfides:

| Compound | Activation Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| Allyl cyclohexyl sulfide | 137.9 | M06/6-311++G(d,p) | |

| Allyl ethyl ether | 187.0 | CBS-QB3 |

The lower activation energy for sulfides compared to ethers highlights the influence of sulfur’s polarizability on reaction kinetics .

Reactivity with Radicals

This compound engages in photodisulfidation with alkenes under UV light. For example, its reaction with divinyl ether (TEGDVE) forms thioacetal linkages:

Reaction Rate Dependence:

| Parameter | Rate Order | Conditions | Reference |

|---|---|---|---|

| Disulfide concentration | 0.61 | DMSO, 405 nm light | |

| Alkene concentration | -0.12 | DMSO, 405 nm light |

The rate-limiting step is chain transfer between the carbon-centered radical and disulfide .

Oxidative Pathways

属性

IUPAC Name |

3-(ethyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRNCWMAKPXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335497 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72437-63-9 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。